2-imino-N-[2-(4-methoxyphenyl)ethyl]-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide
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Overview
Description
2-imino-N-[2-(4-methoxyphenyl)ethyl]-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-imino-N-[2-(4-methoxyphenyl)ethyl]-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide typically involves multi-step organic reactions. One common approach is the condensation of aryl aldehydes with ethyl acetoacetate, malononitrile, and hydrazine hydrate under solvent-free conditions at 80°C using disulfonic acid imidazolium chloroaluminate as a catalyst .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, likely due to its specialized nature and limited commercial demand. the principles of green chemistry and efficient catalytic processes are often employed to optimize yield and minimize environmental impact.
Chemical Reactions Analysis
Types of Reactions
2-imino-N-[2-(4-methoxyphenyl)ethyl]-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce double bonds or other reducible groups.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.
Scientific Research Applications
2-imino-N-[2-(4-methoxyphenyl)ethyl]-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-imino-N-[2-(4-methoxyphenyl)ethyl]-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways are still under investigation and may vary depending on the specific application.
Comparison with Similar Compounds
Similar Compounds
- 2-imino-N-(3-methoxypropyl)-10-methyl-1-[2-(4-morpholinyl)ethyl]-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2,3-d]pyrimidine-3-carboxamide
- 6-amino-4-(4-methoxyphenyl)-5-cyano-3-methyl-1-phenyl-1,4-dihydropyrano[2,3-c]pyrazoles
- 4-methoxy-N-(4-methoxyphenyl)-N-(4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)aniline
Uniqueness
What sets 2-imino-N-[2-(4-methoxyphenyl)ethyl]-1-(3-methoxypropyl)-10-methyl-5-oxo-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carboxamide apart is its unique triazatricyclo structure, which provides distinct chemical and biological properties
Properties
Molecular Formula |
C26H29N5O4 |
---|---|
Molecular Weight |
475.5 g/mol |
IUPAC Name |
6-imino-N-[2-(4-methoxyphenyl)ethyl]-7-(3-methoxypropyl)-11-methyl-2-oxo-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide |
InChI |
InChI=1S/C26H29N5O4/c1-17-6-4-13-31-23(17)29-24-21(26(31)33)16-20(22(27)30(24)14-5-15-34-2)25(32)28-12-11-18-7-9-19(35-3)10-8-18/h4,6-10,13,16,27H,5,11-12,14-15H2,1-3H3,(H,28,32) |
InChI Key |
IOYWXSXMBBQDQP-UHFFFAOYSA-N |
SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCOC)C(=O)NCCC4=CC=C(C=C4)OC |
Canonical SMILES |
CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCCOC)C(=O)NCCC4=CC=C(C=C4)OC |
Origin of Product |
United States |
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